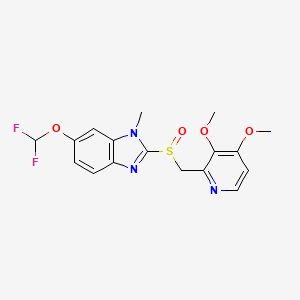

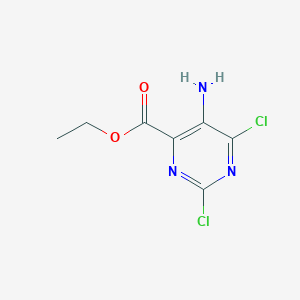

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate

Overview

Description

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7Cl2N3O2 and a molecular weight of 236.06 . It is used as an important intermediate for raw material in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate involves a reaction with tin (II) chloride dihydrate in ethyl acetate at 70℃ for 5 hours in a sealed tube . The resulting solution is diluted with water, the pH value of the solution is adjusted to 9 with sodium carbonate, extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is then purified by a silica gel column with ethyl acetate/petroleum ether (1:5) to yield the title compound .Molecular Structure Analysis

The InChI code for Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is 1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 . This indicates the presence of 7 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate is a solid compound . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.89, indicating its lipophilicity . Its water solubility is 0.221 mg/ml .Scientific Research Applications

- Field : Organic Chemistry

- Application : This compound is used in the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines .

- Method : The synthesis is performed under solvent-free conditions .

- Results : The specific outcomes or yields of this process are not mentioned in the source .

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines .

- Method : The synthesis involves various methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms .

- Results : The specific outcomes or yields of this process are not mentioned in the source .

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives, including those with a diazine scaffold, have a wide range of pharmacological applications .

- Method : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines .

- Results : These compounds have been reported to exhibit a variety of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .

Synthesis of Pyrazolo[3,4-d]pyrimidines

Synthesis of Bicyclic 6 + 6 Systems

Pharmacological Applications

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of disubstituted pyrimidines .

- Method : The synthesis involves tandem amination and Suzuki-Miyaura cross-coupling .

- Results : The specific outcomes or yields of this process are not mentioned in the source .

- Field : Organic Chemistry

- Application : This compound is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

- Method : The synthesis involves biaryl cross-coupling .

- Results : The specific outcomes or yields of this process are not mentioned in the source .

- Field : Medicinal Chemistry

- Application : Pyrimidine derivatives, including those with a diazine scaffold, have a wide range of pharmacological applications .

- Method : Various synthetic approaches are applied in preparing pharmacologically active decorated diazines .

- Results : These compounds have been reported to exhibit a variety of biological activities, including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Synthesis of Disubstituted Pyrimidines

Biarylpyrimidine Synthesis

Pharmacological Applications

Safety And Hazards

properties

IUPAC Name |

ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUKXOUUXPKJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743159 | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

CAS RN |

54368-62-6 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-amino-2,6-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54368-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B1427399.png)

![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)